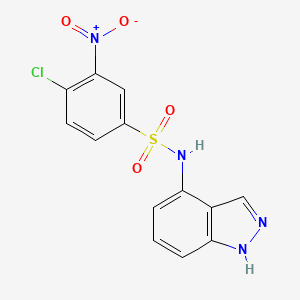
4-Chlor-N-(1H-Indazol-4-yl)-3-nitrobenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide is an organic compound that has garnered attention in various fields of research due to its potential applications in medicinal chemistry and material science. This compound is characterized by the presence of a chloro group, an indazole ring, a nitro group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Indazole Formation: The indazole ring is synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The indazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like triethylamine.
Cyclization: Hydrazine derivatives, aldehydes or ketones, and acidic or basic catalysts.
Major Products Formed
Reduction: Formation of 4-chloro-N-(1H-indazol-4-yl)-3-aminobenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Cyclization: Formation of complex heterocyclic compounds with potential biological activity.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of protein tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival . The compound’s ability to bind to these targets and disrupt their function leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-1H-indazol-7-amine:
N-methyl-4-phenoxypicolinamide derivatives: Compounds with similar structural motifs and biological activities.
Tetrahydroindazoles: Compounds that inhibit human dihydroorotate dehydrogenase and have potential anticancer activity.
Uniqueness
4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide is unique due to its combination of a chloro group, nitro group, indazole ring, and sulfonamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
4-chloro-N-(1H-indazol-4-yl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O4S/c14-10-5-4-8(6-13(10)18(19)20)23(21,22)17-12-3-1-2-11-9(12)7-15-16-11/h1-7,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDODXQCVSYGUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2595796.png)
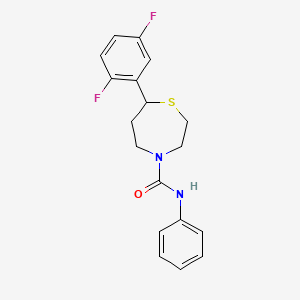
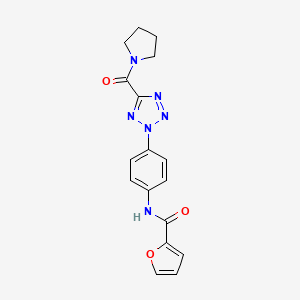
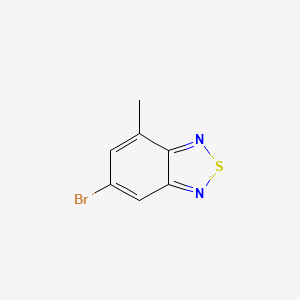
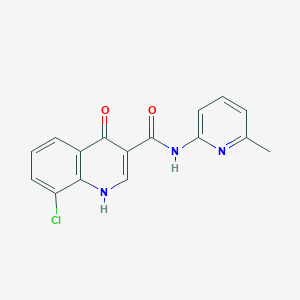
![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1-mesitylpyrrolidin-2-one](/img/structure/B2595807.png)
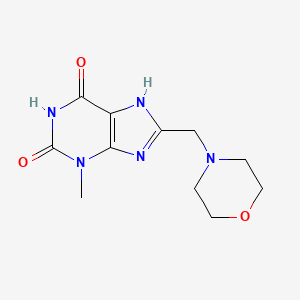
![1,4-Dichloro-2-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B2595809.png)
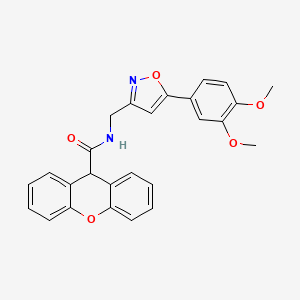
![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B2595814.png)
![3-(3,5-Dimethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B2595816.png)
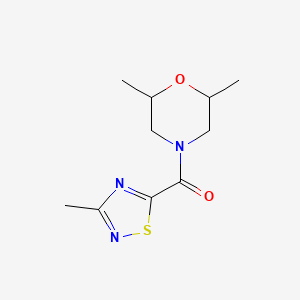
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2595818.png)

